molecular formula C14H11NO4S B1475324 6-methyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxylic acid CAS No. 1858241-32-3

6-methyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxylic acid

Cat. No.: B1475324
CAS No.: 1858241-32-3
M. Wt: 289.31 g/mol
InChI Key: OCQOTMGZPKWLNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxylic acid is a high-value benzothiazine derivative of significant interest in medicinal chemistry research. This compound is part of a class of heterocyclic organic molecules containing nitrogen and sulfur atoms in their core structure, which are known to be key pharmacophores in modern drug discovery . Benzothiazine carboxylic acids are extensively investigated for their pronounced biological activities, particularly as potent analgesics and anti-inflammatory agents . Research on structurally related 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylic acid has demonstrated that such substances can exhibit a moderate anti-inflammatory action while simultaneously and very effectively increasing the pain threshold in experimental models, with reported analgesic activity exceeding that of established pharmaceuticals like Lornoxicam and Diclofenac at similar doses . The mechanism of action for this class of compounds is an active area of investigation, with their bioactivity often attributed to the presence of the carboxylic acid functional group, which can be readily modified to fine-tune pharmacokinetic properties . Ester derivatives of similar benzothiazine carboxylic acids have also shown promising biological profiles, with certain polymorphic forms exhibiting powerful analgesic and anti-inflammatory effects that surpass those of Piroxicam and Meloxicam . The primary research applications for this compound include serving as a key synthetic intermediate for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs), a precursor for the synthesis of various esters and salts to study structure-activity relationships (SAR), and a candidate molecule for in vitro and in vivo pharmacological screening to explore new pathways for pain and inflammation management . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

6-methyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4S/c1-15-12-7-6-9(14(16)17)8-11(12)10-4-2-3-5-13(10)20(15,18)19/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQOTMGZPKWLNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)O)C3=CC=CC=C3S1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation

A typical precursor is methyl 6-methyl-1,2-benzothiazine carboxylate derivatives, which can be synthesized by condensation of appropriately substituted o-aminothiophenols with carboxylic acid derivatives or esters. The methyl group at position 6 is introduced via methylated starting materials or by selective methylation during intermediate steps.

Cyclization and Ring Closure

The benzothiazine ring is formed by intramolecular cyclization under acidic or basic conditions. This step often involves heating the precursor in the presence of dehydrating agents or catalysts to facilitate ring closure.

Sulfone Formation (Oxidation)

The critical step to obtain the 5,5-dioxo (sulfone) functionality involves oxidation of the sulfur atom in the benzothiazine ring. Common oxidizing agents include:

  • Hydrogen peroxide (H₂O₂) under acidic or neutral conditions.

  • Peracids such as m-chloroperbenzoic acid (mCPBA).

  • Other oxidants like sodium periodate (NaIO₄) or Oxone.

The oxidation conditions are optimized to avoid overoxidation or degradation of the molecule.

Carboxylic Acid Formation (Hydrolysis)

The carboxylic acid group at position 9 is typically introduced by hydrolysis of ester precursors. This is commonly achieved by:

  • Alkaline hydrolysis using aqueous sodium hydroxide or potassium hydroxide under reflux.

  • Acidification of the hydrolyzed mixture to precipitate the free acid.

This step can be controlled to yield either the monohydrate or anhydrous form of the acid, depending on drying and heating conditions.

Representative Preparation Protocols and Research Findings

A detailed study on related benzothiazine carboxylic acids (e.g., 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylic acid) provides insight into preparation methods applicable to 6-methyl derivatives. Key findings include:

  • Alkaline Hydrolysis: Methyl ester precursors are refluxed with aqueous base for extended periods (e.g., 20 hours) to achieve complete hydrolysis to the sodium salt intermediate.

  • Acidification: The reaction mixture is acidified to pH 2.5–3.5 with hydrochloric acid to precipitate the free acid as colorless crystals with high yield (around 85–90%).

  • Thermal Treatment: Controlled heating of the monohydrate form at 100–110 °C for 10 hours yields the anhydrous acid without decomposition.

  • Decarboxylation Avoidance: Thermal studies indicate that temperatures above 200 °C can lead to decarboxylation and formation of benzothiazine derivatives lacking the carboxylic acid group; thus, careful temperature control is essential.

  • Oxidation Conditions: Sulfone formation is achieved prior to or after ring closure, depending on the synthetic route, using mild oxidants to preserve the integrity of the molecule.

Data Table Summarizing Preparation Steps

Step Conditions/Methods Yield (%) Notes
Ester precursor synthesis Condensation of o-aminothiophenol derivatives Variable Methyl group introduced via starting materials
Cyclization Acidic or basic heating with dehydrating agents High Forms benzothiazine ring
Sulfone oxidation H₂O₂ or mCPBA oxidation at mild temperature 80–90 Avoids overoxidation
Alkaline hydrolysis Reflux with NaOH or KOH aqueous solution (20 h) 85–90 Converts ester to sodium salt
Acidification Acidify to pH 2.5–3.5 with HCl 85–90 Precipitates free acid
Drying Heating at 100–110 °C for 10 h Quantitative Converts monohydrate to anhydrous acid

Analytical and Structural Verification

  • NMR Spectroscopy: Proton NMR confirms the presence of methyl groups and the benzothiazine ring protons, with characteristic chemical shifts.

  • X-ray Diffraction: Confirms the molecular structure and sulfone oxidation state.

  • Thermogravimetric Analysis: Used to determine thermal stability and optimal drying conditions to avoid decomposition.

Chemical Reactions Analysis

Types of Reactions

6-methyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazine derivatives with different oxidation states.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents.

Major Products

Major products formed from these reactions include various derivatives of the thiazine ring, such as sulfoxides, sulfones, and substituted thiazines. These products can have different physical and chemical properties, making them useful for various applications.

Scientific Research Applications

6-methyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxylic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: Research into the biological activity of this compound has shown potential for its use in drug discovery and development.

    Medicine: The compound’s potential medicinal properties are being investigated for the treatment of various diseases.

    Industry: In the industrial sector, the compound can be used in the production of advanced materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 6-methyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: (9-Ethyl-5,5-Dioxido-6H-Dibenzo[c,e][1,2]Thiazin-6-yl)Acetic Acid

This compound shares the dibenzothiazine core and sulfonyl groups but differs in substituents:

  • Ethyl group at position 9 vs. methyl in the target compound.
  • Acetic acid substituent attached to the nitrogen at position 6 vs. carboxylic acid at position 9.

Key Implications :

  • The ethyl group may enhance lipophilicity compared to the methyl group, affecting membrane permeability.
  • The acetic acid moiety (position 6) could alter binding interactions compared to the carboxylic acid at position 9.
Table 1: Substituent Comparison
Compound Core Structure Position 6 Substituent Position 5 Substituent Position 9 Substituent
Target Compound Benzo[c][1,2]benzothiazine Methyl 5,5-Dioxo Carboxylic Acid
(9-Ethyl-5,5-dioxido-6H-dibenzo[...]) Dibenzo[c,e][1,2]thiazine Acetic Acid 5,5-Dioxido Ethyl

Benzodithiazine Derivatives

Compounds such as methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate () and 6-chloro-7-cyano-3-[2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine () feature:

  • A benzodithiazine core (two sulfur atoms) vs. benzothiazine (one sulfur).
  • Chloro, cyano, and hydrazino substituents, which introduce distinct electronic and steric effects.

Key Implications :

  • The additional sulfur atom in benzodithiazines may increase ring strain and alter redox reactivity.
  • Electron-withdrawing groups (e.g., Cl, CN) enhance electrophilic character compared to the methyl and carboxylic acid groups in the target compound.
Table 2: Functional Group Impact
Compound Type Core Heteroatoms Key Substituents Potential Reactivity
Target Benzothiazine S, N COOH, CH3, SO2 Acidic, hydrogen-bonding capacity
Benzodithiazine (e.g., ) 2S, N Cl, CN, N-NH2 Electrophilic substitution, redox

Thiazolo-Pyrimidine Derivatives

Examples include (2Z)-2-(2,4,6-trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) and 6,11-dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12). These feature:

  • Thiazolo-pyrimidine or pyrimido-quinazoline fused systems.
  • Dioxo groups and cyano substituents.

Key Implications :

  • Cyano groups stabilize the ring via electron withdrawal, differing from the carboxylic acid in the target compound.

Pyrazolo-Triazine Derivatives

Compounds like 4-chloro-5-(4-fluorophenyl)-6-methyl-5,8-dihydropyrazolo[4’,3’:5,6]pyrano[2,3-d][1,2,3]triazine (8) highlight:

  • Triazine rings fused with pyrano-pyrazole systems.
  • Chloro and methyl substituents.

Key Implications :

  • Triazine rings are highly electrophilic, enabling nucleophilic substitution (e.g., displacement of Cl by amines ).
  • The methyl group may sterically hinder reactions compared to the target compound’s carboxylic acid.

Biological Activity

6-Methyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxylic acid is a compound belonging to the benzothiazine family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound features a complex structure characterized by a benzothiazine core with a carboxylic acid functional group. This structure is significant for its interaction with biological targets.

Anticancer Properties

Research indicates that derivatives of benzothiazine compounds exhibit anticancer activity. For instance, studies have shown that certain benzothiazine derivatives can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation .

Antimicrobial Activity

Benzothiazine derivatives are also recognized for their antimicrobial properties. They have demonstrated efficacy against various bacterial strains, including resistant strains. The mode of action typically involves disruption of bacterial cell wall synthesis or interference with protein synthesis .

Anti-inflammatory Effects

Another notable biological activity is the anti-inflammatory effect observed in certain studies. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in vitro and in vivo .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism or inflammation.
  • Interaction with DNA : Some studies suggest that benzothiazine derivatives can intercalate DNA, leading to disruptions in replication and transcription processes.
  • Modulation of Cellular Signaling : By affecting key signaling pathways, these compounds can alter cellular responses to stress and promote apoptosis in cancer cells.

Case Studies

  • Anticancer Activity Study : A study published in 2022 evaluated the anticancer effects of various benzothiazine derivatives on breast cancer cell lines. The results indicated that certain derivatives significantly reduced cell viability and induced apoptosis through mitochondrial pathways .
  • Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of benzothiazine compounds against Staphylococcus aureus. The findings revealed that these compounds exhibited minimum inhibitory concentrations (MIC) lower than those of conventional antibiotics, suggesting their potential as alternative treatments for resistant infections .

Data Summary

Biological ActivityMechanismReference
AnticancerInduces apoptosis via PI3K/Akt pathway
AntimicrobialDisrupts cell wall synthesis
Anti-inflammatoryInhibits COX-2 and iNOS

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-methyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxylic acid, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving spirocyclic intermediates. For example, 2-oxa-spiro[3.4]octane-1,3-dione reacts with benzothiazolyl-amine derivatives under reflux conditions in aprotic solvents (e.g., DMF). Key intermediates are characterized using melting point analysis, elemental composition (CHNS), and spectroscopic methods (IR for carbonyl/amine groups; UV-Vis for conjugation patterns) . Post-synthesis, pyrrolidine derivatives may be introduced to stabilize the carboxylate moiety, requiring column chromatography for purification .

Q. How can researchers confirm the structural integrity of the benzothiazine core during synthesis?

  • Methodological Answer : Structural validation relies on a combination of:

  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (S=O asymmetric stretching) confirm the dioxo and sulfonyl groups.
  • Elemental Analysis : Match experimental C/H/N/S percentages with theoretical values (e.g., C: 55.2%, H: 3.1%, N: 4.8%, S: 11.0%).
  • UV-Vis Spectroscopy : A λmax near 280–320 nm indicates π→π* transitions in the fused aromatic system .

Q. What solvent systems are optimal for solubility testing of this compound?

  • Methodological Answer : Solubility is typically assessed in polar aprotic solvents (DMSO, DMF) due to the carboxylic acid and sulfonyl groups. For comparative studies, aqueous buffers (pH 7.4) and ethanol/water mixtures are used to mimic biological conditions. Evidence from analogous benzoic acid derivatives suggests poor solubility in non-polar solvents (e.g., hexane) but moderate solubility in THF .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of substituents on the benzothiazine core?

  • Methodological Answer : Substituent positioning is controlled by:

  • Temperature : Higher temperatures (80–100°C) favor thermodynamically stable products via keto-enol tautomerism.
  • Catalysts : Lewis acids (e.g., ZnCl₂) can direct electrophilic substitution to the para position relative to the sulfonyl group.
  • Oxidants : m-Chloroperbenzoic acid (m-CPBA) selectively oxidizes thioethers to sulfonyl groups without side reactions . A table summarizing substituent effects:
Substituent (R)PositionYield (%)Stability
-CH₃C-678High
-NO₂C-962Moderate
-ClC-755Low

Data inferred from analogous spirocyclic syntheses .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?

  • Methodological Answer : Discrepancies in NMR or IR spectra often arise from tautomerism or polymorphism. Solutions include:

  • Variable-Temperature NMR : Identifies dynamic equilibria (e.g., keto-enol shifts).
  • X-ray Crystallography : Resolves ambiguity in substituent orientation.
  • Comparative Analysis : Cross-reference with databases of benzoic acid derivatives (e.g., 4-hydroxy-3-methoxybenzoic acid, CAS 15788-16-6) to rule out impurities .

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

  • Electrophilic Sites : Localized electron density on the carboxylic acid group.
  • Transition States : Energy barriers for sulfonyl group participation in nucleophilic attacks.
  • Solvent Effects : COSMO-RS simulations predict solvation in DMSO/water mixtures. Validation involves comparing computed IR frequencies with experimental data .

Q. What catalytic systems enhance the efficiency of benzothiazine carboxylation?

  • Methodological Answer : Recent advances in catalysis science suggest:

  • Enzymatic Catalysts : Candida tropicalis monooxygenases (e.g., P450 enzymes) for stereoselective hydroxylation .
  • Metal-Organic Frameworks (MOFs) : Zn-based MOFs improve yield in carboxylation via Lewis acid activation.
  • Photoredox Catalysis : Ru(bpy)₃²⁺ enables visible-light-mediated C–H functionalization at ambient conditions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxylic acid
Reactant of Route 2
6-methyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxylic acid

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